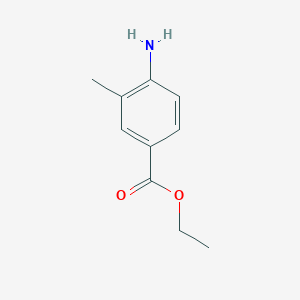

Ethyl 4-amino-3-methylbenzoate

説明

Contextual Significance as a Versatile Organic Intermediate

Ethyl 4-amino-3-methylbenzoate is a valuable intermediate in organic synthesis, primarily due to its dual functional groups. The presence of an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) on the benzene (B151609) ring allows for a wide range of chemical transformations. cymitquimica.com The amino group can undergo reactions like acylation and alkylation, while the ester group can be subjected to hydrolysis or transesterification. cymitquimica.com This reactivity makes it a versatile building block for constructing more complex molecules. cymitquimica.comchemimpex.com

Its role as a precursor is particularly noted in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The specific arrangement of the amino and methyl groups on the aromatic ring influences the compound's chemical reactivity and the properties of the resulting derivatives.

Overview of Foundational Research Trajectories and Scope

Research involving this compound has followed several key trajectories. A significant area of investigation has been its use as a starting material for creating antitumor agents. nih.gov Specifically, it is an important intermediate in the synthesis of bis-(2-haloethyl)aminophenyl-substituted distamycin derivatives. nih.gov These derivatives are designed as alkylating and antiviral agents that can interact with DNA, interfering with the replication and transcription processes in cancer cells. nih.gov

Another major research focus has been the study of its solid-state structure and intermolecular interactions through X-ray crystallography. nih.gov Studies have revealed that in its crystalline form, molecules of this compound form dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further linked by N—H⋯O intermolecular hydrogen bonds, which contribute to the stability of the crystal lattice. nih.gov This research is crucial for understanding the compound's physical properties and behavior in solid-state applications.

Historical Perspective on Related Aminobenzoate Research

The study of this compound is part of a broader history of research into aminobenzoates and their derivatives. A prominent related compound is p-Aminobenzoic acid (PABA), which itself has been a significant building block in drug development. researchgate.net PABA is a precursor in the biosynthesis of folic acid in bacteria and has been a structural moiety in a wide array of therapeutic agents, including local anesthetics, antibacterials, and anticonvulsants. researchgate.netnih.govmdpi.com

Historically, PABA was one of the first active ingredients used in sunscreens, patented in 1943, due to its ability to absorb UVB radiation. wikipedia.orgeuropa.eu Although its use in sunscreens has declined, its importance as a versatile scaffold in medicinal chemistry continues. researchgate.netwikipedia.org The extensive research on PABA and its derivatives provided a foundation for exploring other substituted aminobenzoates, like this compound, for new applications in materials science and pharmaceutical development. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | cymitquimica.comchembk.comnih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| Appearance | White to off-white solid/crystal | cymitquimica.comorgsyn.org |

| Melting Point | 75-78 °C | orgsyn.org |

| Solubility | Soluble in organic solvents like ethanol (B145695); poorly soluble in water. | cymitquimica.comchembk.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 40800-65-5 | chembk.comnih.gov |

Crystallographic Data of this compound

This table presents the crystallographic data for the compound, highlighting its solid-state structure.

| Parameter | Value | Source |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | |

| a | 8.0110 (16) Å | nih.gov |

| b | 8.7030 (17) Å | nih.gov |

| c | 15.835 (3) Å | nih.gov |

| α | 90.78 (3)° | nih.gov |

| β | 95.13 (3)° | nih.gov |

| γ | 114.34 (3)° | nih.gov |

| Volume (V) | 1000.3 (3) ų | nih.gov |

| Z (Molecules/unit cell) | 4 | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKRQDBAJXYXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300408 | |

| Record name | ethyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40800-65-5 | |

| Record name | 40800-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40800-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for Ethyl 4 Amino 3 Methylbenzoate

Established Synthetic Routes to Ethyl 4-amino-3-methylbenzoate

Two primary strategies have been established for the synthesis of this compound: the direct esterification of 4-amino-3-methylbenzoic acid and a multi-step approach commencing with the ortho-alkylation of an aniline derivative.

Esterification Processes of 4-amino-3-methylbenzoic Acid

The Fischer-Speier esterification is a classical and direct method for the synthesis of this compound from 4-amino-3-methylbenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol or by removing water as it is formed.

A typical laboratory-scale preparation involves dissolving 4-amino-3-methylbenzoic acid in ethanol, followed by the dropwise addition of concentrated hydrochloric acid at an elevated temperature. After a period of reflux, the reaction mixture is cooled, and the product is isolated by filtration, often after neutralization to precipitate the ester.

Table 1: Reaction Parameters for the Esterification of 4-amino-3-methylbenzoic Acid

| Parameter | Value/Condition |

| Starting Material | 4-amino-3-methylbenzoic Acid |

| Reagent | Ethanol |

| Catalyst | Concentrated Hydrochloric Acid |

| Temperature | 90°C |

| Reaction Time | Not specified |

| Product | This compound |

Multi-step Reaction Sequences from Anilines and Ortho-alkylation Strategies

An alternative and well-documented route to this compound involves a multi-step synthesis that begins with a commercially available aniline derivative, ethyl 4-aminobenzoate (B8803810) (also known as benzocaine). This method employs an ortho-alkylation strategy to introduce the methyl group at the position adjacent to the amino group.

This synthesis proceeds in two main steps. The first step is the ortho-thiomethylation of ethyl 4-aminobenzoate. This is achieved by reacting ethyl 4-aminobenzoate with dimethyl sulfide in the presence of tert-butyl hypochlorite and triethylamine. This reaction sequence generates an intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate.

The second step is the desulfurization of the intermediate to yield the final product. This is accomplished by treating ethyl 4-amino-3-(methylthiomethyl)benzoate with Raney nickel in absolute ethanol. The Raney nickel facilitates the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond, affording this compound.

Table 2: Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

| 1 | Ethyl 4-aminobenzoate | tert-Butyl hypochlorite, Dimethyl sulfide, Triethylamine | Ethyl 4-amino-3-(methylthiomethyl)benzoate | 34-37% |

| 2 | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Raney nickel, Absolute ethanol | This compound | 77-84% |

Comparative Analysis of Synthetic Efficiency, Purity, and Scalability

Both the esterification and the ortho-alkylation routes offer distinct advantages and disadvantages in terms of their synthetic efficiency, the purity of the final product, and their scalability for industrial production.

Purity: The purity of this compound obtained from the esterification process can be affected by the presence of unreacted carboxylic acid and potential side products from the acidic conditions at high temperatures. Purification typically involves recrystallization. The ortho-alkylation route, particularly the final Raney nickel desulfurization step, often yields a product of high purity after simple workup and recrystallization nih.gov.

Scalability: The esterification process is generally well-suited for large-scale industrial synthesis due to its simplicity and the use of relatively inexpensive reagents. The main challenge in scaling up is the efficient removal of water to drive the equilibrium. The ortho-alkylation strategy involves more complex reagents and reaction conditions, such as low-temperature reactions and the use of pyrophoric Raney nickel, which can present challenges for large-scale production in terms of safety and cost nih.gov.

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the aromatic amino group and the ethyl ester group. The amino group, in particular, is a site of rich chemical reactivity, allowing for a variety of derivatization strategies.

Reactivity of the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional handle for further molecular modifications. It can undergo a range of reactions typical of primary anilines, including diazotization, acylation, and alkylation. The presence of the electron-donating amino and methyl groups and the electron-withdrawing ethyl ester group on the benzene (B151609) ring influences the reactivity and regioselectivity of these transformations.

The oxidation of the aromatic amino group in aniline derivatives to a nitro group is a synthetically useful transformation. This conversion is typically achieved using strong oxidizing agents, such as peracids (e.g., peracetic acid or m-chloroperbenzoic acid), hydrogen peroxide in the presence of a catalyst, or other specialized reagents.

The mechanism of this oxidation is believed to proceed through a stepwise process. The initial step involves a nucleophilic attack of the nitrogen atom of the amino group on the electrophilic oxygen of the oxidizing agent. This leads to the formation of an N-arylhydroxylamine intermediate.

This hydroxylamine is then further oxidized to a nitroso compound. The nitroso intermediate is generally unstable and is rapidly oxidized further by another equivalent of the oxidizing agent to yield the final nitro derivative.

Scheme 1: Proposed General Mechanism for the Oxidation of an Aromatic Amine to a Nitro Compound

Where Ar represents the substituted phenyl ring and [O] represents the oxidizing agent.

The reaction conditions, including the choice of oxidant and solvent, can significantly influence the selectivity of the reaction, as over-oxidation or side reactions can occur. For a substrate like this compound, the presence of the electron-donating methyl and amino groups can make the aromatic ring susceptible to electrophilic attack by the oxidizing agent, potentially leading to ring-hydroxylated byproducts. Careful control of the reaction conditions is therefore crucial to achieve a selective oxidation of the amino group to the nitro group.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The powerful ortho, para-directing influence of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the position para to the amino group is occupied by the ester. The positions ortho to the amino group are C5 and C3 (which is substituted with the methyl group). Therefore, electrophilic attack is most likely to occur at the C5 position.

To control the regioselectivity and prevent potential side reactions such as oxidation of the aniline ring, the amino group is often protected, for example, by acylation to form an amide oup.comrsc.org. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which can lead to more controlled reactions and can sterically hinder the ortho position, favoring para substitution chemistrysteps.com.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Ethyl 4-amino-3-methyl-5-nitrobenzoate | The amino and methyl groups direct ortho and para. The C5 position is the most activated and sterically accessible position ortho to the amino group. |

| Br₂/FeBr₃ (Bromination) | Ethyl 4-amino-5-bromo-3-methylbenzoate | Similar to nitration, the C5 position is the primary site of attack due to the directing effects of the amino and methyl groups. |

| SO₃/H₂SO₄ (Sulfonation) | Ethyl 4-amino-3-methyl-5-sulfobenzoate | The bulky nature of the electrophile may further favor substitution at the less hindered C5 position. |

It is important to note that in strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺) quora.com. This group is strongly deactivating and meta-directing, which would drastically alter the regiochemical outcome, favoring substitution at the C5 position (meta to the -NH₃⁺ and ortho to the -CH₃ group). The use of protecting groups can mitigate this issue oup.commasterorganicchemistry.com.

Amidation, Acylation, and Schiff Base Condensation Pathways

The primary amino group of this compound is a key site for a variety of chemical transformations, including amidation, acylation, and the formation of Schiff bases.

Amidation and Acylation: The nucleophilic amino group readily reacts with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form amides. Catalytic methods for the direct amidation of anilines with carboxylic acids have been developed, offering greener alternatives to traditional methods that require stoichiometric activating agents mdpi.comresearchgate.net. For instance, lipase-mediated amidation has been shown to be effective for the acylation of anilines mdpi.com. Acylation with anhydrides, such as acetic anhydride, is a common method for the formation of N-acyl derivatives researchgate.netresearchgate.netlibretexts.org. This reaction is often used as a protecting group strategy in multi-step syntheses oup.comrsc.org.

Table 2: Examples of Amidation and Acylation Reactions

| Reagent | Reaction Type | Product |

| Acetic Anhydride | Acylation | Ethyl 4-acetamido-3-methylbenzoate |

| Benzoyl Chloride | Acylation | Ethyl 4-benzamido-3-methylbenzoate |

| Carboxylic Acid + Coupling Agent | Amidation | N-acylated this compound derivative |

Schiff Base Condensation: The reaction of the primary amino group with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out in the presence of an acid catalyst and involves the removal of water. The formation of Schiff bases from substituted anilines and various aldehydes is a well-established synthetic route.

Chemical Modifications of the Ester Moiety via Reduction

The ethyl ester group of this compound can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to alcohols wikipedia.org. However, LiAlH₄ is a very reactive and non-selective reagent.

A milder and more selective alternative for the reduction of esters is sodium borohydride (NaBH₄), often in the presence of additives or in specific solvent systems. While NaBH₄ is generally considered a weak reducing agent for esters, its reactivity can be enhanced. For instance, the reduction of aromatic esters with sodium borohydride can be achieved in a methanol-THF solvent system researchgate.netias.ac.in. This method offers the advantage of chemoselectivity, as other functional groups like amides and nitro groups may not be affected under these conditions researchgate.netias.ac.in. The reduction of 4-aryl-4-oxoesters with methanolic NaBH₄ has also been shown to effectively reduce both the keto and ester functionalities beilstein-journals.org.

Table 3: Reduction of the Ester Moiety of this compound

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (4-amino-3-methylphenyl)methanol |

| Sodium Borohydride (NaBH₄) | Methanol/THF | (4-amino-3-methylphenyl)methanol |

Exploration of Reactions Involving the Ortho-Methyl Group

The methyl group attached to the benzene ring at the position ortho to the amino group can also be a site for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, for example, using hot acidic potassium permanganate. The oxidation of methyl groups on aromatic rings can also be achieved using molecular oxygen in the presence of catalysts organic-chemistry.org. The rate of oxidation of a methyl group can be influenced by the nature of other substituents on the aromatic ring nih.gov.

Side-Chain Halogenation: Free-radical halogenation of the methyl group can be initiated by UV light or a radical initiator. This reaction would introduce a halogen atom onto the methyl group, forming a benzylic halide. Such reactions are typically performed in the absence of Lewis acid catalysts to avoid competing electrophilic aromatic substitution on the ring google.comgoogle.com.

Methodologies for Mitigating Byproduct Formation in Derivatization Processes

In the derivatization of this compound, particularly in electrophilic aromatic substitution reactions, the formation of unwanted byproducts is a significant concern. The high reactivity of the aniline ring can lead to multiple substitutions and oxidation side reactions. The use of protecting groups for the amino functionality is a primary strategy to mitigate these issues oup.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org.

By converting the highly activating amino group into a less activating and more sterically hindered amide (e.g., an acetamide), the reactivity of the aromatic ring is moderated, and the regioselectivity of the substitution can be more precisely controlled oup.comrsc.orgchemistrysteps.com. The bulky nature of the protecting group can disfavor substitution at the ortho position, leading to a higher yield of the para-substituted product (relative to the protecting group) chemistrysteps.com. After the desired substitution has been carried out, the protecting group can be removed by hydrolysis to regenerate the free amino group rsc.org.

In the context of nitration, protecting the amino group prevents its protonation in the strongly acidic reaction medium, which would otherwise lead to the formation of the deactivating anilinium ion and a shift in regioselectivity towards meta-substitution quora.comyoutube.com. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, can also help to minimize the formation of byproducts researchgate.net. For instance, alternative nitrating agents have been explored to improve regioselectivity and reduce waste researchgate.net.

Table 4: Common Protecting Groups for the Amino Group and Their Removal

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Acetyl | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

Molecular Architecture and Supramolecular Assembly of Ethyl 4 Amino 3 Methylbenzoate

Single-Crystal X-ray Diffraction Analysis of Ethyl 4-amino-3-methylbenzoate

Single-crystal X-ray diffraction has been the definitive technique for determining the three-dimensional structure of this compound, providing unambiguous insights into its molecular and supramolecular features.

Crystallographic Parameters and Unit Cell Characterization

The crystallographic analysis of this compound reveals that it crystallizes in the triclinic space group P-1. iucr.orgnih.gov The asymmetric unit contains two independent molecules of the compound. iucr.orgiucr.orgnih.gov Detailed crystallographic data are presented in the table below.

| Interactive Data Table: Crystallographic Parameters | |

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.21 g/mol iucr.orgnih.gov |

| Crystal System | Triclinic iucr.orgnih.gov |

| Space Group | P-1 iucr.org |

| a (Å) | 8.0110 (16) iucr.orgnih.gov |

| b (Å) | 8.7030 (17) iucr.orgnih.gov |

| c (Å) | 15.835 (3) iucr.orgnih.gov |

| α (°) | 90.78 (3) iucr.orgnih.gov |

| β (°) | 95.13 (3) iucr.orgnih.gov |

| γ (°) | 114.34 (3) iucr.orgnih.gov |

| Volume (ų) | 1000.3 (3) iucr.orgnih.gov |

| Z | 4 iucr.orgnih.gov |

| Temperature (K) | 298 (2) iucr.orgnih.gov |

| Radiation type | Mo Kα iucr.orgnih.gov |

| µ (mm⁻¹) | 0.08 iucr.orgnih.gov |

Conformational Analysis and Geometrical Parameters of the Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an amino group at the 4-position, a methyl group at the 3-position, and an ethyl ester group. The bond lengths and angles within the molecule are within the expected ranges for similar organic compounds. iucr.orgnih.gov The presence of the methyl group adjacent to the amino group can induce some torsional strain, which may affect the coplanarity of the amino and ester groups with the aromatic ring.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. iucr.orgnih.gov These interactions play a crucial role in the formation of the supramolecular assembly.

A key feature of the crystal structure is the formation of dimers through N—H···N hydrogen bonds. iucr.orgiucr.orgnih.gov The two independent molecules in the asymmetric unit are linked by these interactions, where the amino group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the amino group of the second molecule. nih.gov This results in the formation of a distinct dimeric motif. nih.govbiosynth.comalfa-industry.com

In addition to the N—H···N interactions, the dimers are further interconnected by N—H···O intermolecular hydrogen bonds. iucr.orgiucr.orgnih.gov In these interactions, the amino groups act as hydrogen bond donors to the carbonyl oxygen atoms of the ethyl ester groups of adjacent dimers. nih.gov This network of N—H···O hydrogen bonds links the dimers, creating a stable three-dimensional crystal lattice. nih.gov

Theoretical and Computational Investigations of Molecular Structure

Theoretical and computational chemistry offer powerful tools for understanding the molecular structure and properties of compounds like this compound at an atomic level. These methods complement experimental data, such as that obtained from X-ray crystallography, by providing insights into the electronic distribution, conformational possibilities, and the underlying forces that govern molecular geometry.

While specific, published Density Functional Theory (DFT) studies focusing exclusively on this compound are not prominent in the surveyed literature, the application of this methodology is a standard and powerful approach for analyzing its molecular properties. DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules.

A typical DFT study of this compound would involve geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, thereby predicting bond lengths, bond angles, and dihedral angles. The results of these calculations are often compared against experimental data from techniques like X-ray diffraction to validate the chosen theoretical model (functional and basis set). A common and effective combination for organic molecules is the B3LYP functional with a 6-311G series basis set.

Beyond geometric parameters, DFT calculations elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, intramolecular charge transfer, and hyperconjugative interactions, providing a detailed picture of the electronic landscape across the molecule.

The table below compares selected experimental geometric parameters for this compound, as determined by single-crystal X-ray diffraction, with the type of data that a validated DFT calculation would produce. iucr.org

Interactive Table 1: Comparison of Experimental and Theoretical Geometric Parameters Users can sort and filter the data based on the parameter type.

| Parameter Type | Atoms Involved | Experimental Value (Å or °) iucr.org | Theoretical Value (DFT B3LYP/6-311G**) |

|---|---|---|---|

| Bond Length | C(7)-O(1) | 1.206 | Predicted Value |

| Bond Length | C(7)-O(2) | 1.341 | Predicted Value |

| Bond Length | C(4)-N(1) | 1.385 | Predicted Value |

| Bond Length | C(1)-C(7) | 1.482 | Predicted Value |

| Bond Angle | O(1)-C(7)-O(2) | 123.9 | Predicted Value |

| Bond Angle | C(2)-C(1)-C(6) | 119.3 | Predicted Value |

| Bond Angle | C(3)-C(4)-N(1) | 121.2 | Predicted Value |

Note: Theoretical values are placeholders representing the output of a typical DFT calculation, which aims to closely match the experimental data.

The conformational flexibility of this compound is primarily due to the rotation around several key single bonds. The orientation of the ethyl group relative to the benzoate (B1203000) plane and the slight rotation of the entire carboxylate group are of particular interest.

Conformational landscape studies computationally explore these degrees of freedom to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). A Potential Energy Surface (PES) scan is a common technique used for this purpose. In a PES scan, a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. This process generates a profile of energy versus the angle of rotation, revealing the lowest energy (most stable) conformations.

For this compound, the key dihedral angles defining its conformation include:

C2-C1-C7-O1: Describes the rotation of the entire ester group relative to the benzene ring.

C1-C7-O2-C8: Describes the rotation around the C(ester)-O bond.

C7-O2-C8-C9: Describes the rotation of the terminal ethyl group.

The solid-state conformation, as determined by X-ray crystallography, represents a single, low-energy state that the molecule adopts within the crystal lattice, stabilized by intermolecular interactions. iucr.org Computational energy minimization studies, performed in a simulated vacuum or solvent, can determine if this solid-state structure corresponds to the global energy minimum or if other stable conformers exist in different phases. The data from crystallographic analysis provides a crucial benchmark for these computational explorations. iucr.orgnih.gov

Interactive Table 2: Key Dihedral Angles from Experimental Crystal Structure This table shows the specific conformation adopted by one of the two unique molecules in the asymmetric unit of the crystal structure.

| Dihedral Angle | Atoms Involved | Value (°) nih.gov |

|---|---|---|

| Torsion 1 | C(6)-C(1)-C(7)-O(1) | -160.8 |

| Torsion 2 | C(2)-C(1)-C(7)-O(2) | -158.7 |

| Torsion 3 | C(1)-C(7)-O(2)-C(8) | -176.0 |

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectra provide unique insights into the connectivity and chemical environment of the atoms within Ethyl 4-amino-3-methylbenzoate.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The signals are split into multiplets according to the number of adjacent protons, a phenomenon known as spin-spin coupling. libretexts.org For this compound, the expected proton signals, based on data from analogous structures, include a triplet and a quartet for the ethyl ester protons, a singlet for the methyl group on the ring, a singlet for the amine protons, and distinct signals for the aromatic protons. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The positions of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7 | d | 1H | Aromatic H (C6-H) |

| ~7.6 | s | 1H | Aromatic H (C2-H) |

| ~6.7 | d | 1H | Aromatic H (C5-H) |

| ~4.2-4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s (broad) | 2H | -NH₂ |

| ~2.2 | s | 3H | Ar-CH₃ |

Note: Data are estimated based on published spectra of similar substituted benzoates. rsc.orgchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C =O (Ester) |

| ~148 | C -NH₂ (C4) |

| ~132 | C -H (C6) |

| ~128 | C -CH₃ (C3) |

| ~122 | C -COOEt (C1) |

| ~118 | C -H (C2) |

| ~114 | C -H (C5) |

| ~60 | -O-CH₂ -CH₃ |

| ~17 | Ar-CH₃ |

Note: Data are estimated based on published spectra of similar substituted benzoates. rsc.orgchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The strong absorption band corresponding to the carbonyl (C=O) group of the ethyl ester is expected around 1700 cm⁻¹. mdpi.com Furthermore, C-O stretching vibrations of the ester group, aromatic C=C stretching, and C-H stretching vibrations from the aromatic, methyl, and ethyl groups are all identifiable in the spectrum. researchgate.netrsc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3480 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Alkyl (Ethyl, Methyl) |

| 1720 - 1680 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Note: Values are typical ranges for the indicated functional groups and are based on general spectroscopic data and studies on related aminobenzoic acid derivatives. researchgate.netmdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. nist.gov In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (179.22 g/mol ). nih.gov The fragmentation of benzoate (B1203000) esters is well-documented. researchgate.netresearchgate.netmassbank.eu Common fragmentation pathways for this compound would include the loss of the ethoxy radical (˙OCH₂CH₃) to give a benzoyl cation fragment, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement. Another significant fragmentation is the loss of the ethyl radical (˙CH₂CH₃) followed by the loss of carbon dioxide.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 179 | [M]⁺˙ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OCH₂CH₃]⁺ |

| 133 | [M - C₂H₅O˙]⁺ |

Note: Fragmentation patterns are predicted based on established principles and data from analogous benzoate esters. nist.govresearchgate.netmassbank.eu

Predicted Collision Cross Section (CCS) Analysis in Gas Phase Ion Mobility

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is an analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. ama-science.orgacs.org The technique provides a parameter known as the Collision Cross Section (CCS), which is a measure of the ion's effective area as it tumbles and collides with the drift gas. iu.edu CCS values are valuable for distinguishing between isomers and for gaining insight into the three-dimensional structure of ions in the gas phase. nih.govnih.gov

Table 5: Predicted Collision Cross Section (CCS) Values for Isomeric Ethyl 3-amino-4-methylbenzoate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.0 |

| [M+Na]⁺ | 202.08386 | 146.1 |

| [M-H]⁻ | 178.08736 | 141.8 |

| [M+K]⁺ | 218.05780 | 144.5 |

Source: Data calculated using CCSbase for the isomer Ethyl 3-amino-4-methylbenzoate (PubChemLite). uni.lu These values serve as a close approximation for this compound.

Biological Activity and Pharmacological Research Applications

Investigation of Local Anesthetic Properties and Mechanism of Action

The structural similarity of Ethyl 4-amino-3-methylbenzoate to known local anesthetics, such as benzocaine (B179285) and procaine, has prompted theoretical interest in its potential anesthetic properties. Local anesthetics of the aminobenzoate ester class are known to function by blocking voltage-gated sodium channels in neural membranes, thereby preventing the propagation of nerve impulses.

Specific studies detailing the molecular interactions of this compound with sodium ion channels are not available in the current scientific literature. The mechanism of action for local anesthetics in this family typically involves the binding of the protonated form of the molecule to a specific receptor site within the sodium channel pore. This binding stabilizes the channel in an inactivated state, thus inhibiting sodium ion influx and preventing depolarization of the neuronal membrane. However, without direct experimental evidence, the precise nature and affinity of this compound's interaction with these channels remain speculative.

A direct comparative pharmacological evaluation of this compound with established local anesthetics like lidocaine (B1675312) or benzocaine has not been documented in published research. Such studies would be essential to determine its potency, onset, and duration of action, as well as its potential clinical utility. The table below illustrates a hypothetical comparison based on the general properties of aminobenzoate esters, but it is important to note that this is not based on experimental data for this compound.

Hypothetical Comparative Profile of Local Anesthetics

| Feature | This compound | Benzocaine | Lidocaine |

|---|---|---|---|

| Chemical Class | Amino-ester | Amino-ester | Amino-amide |

| Potency | Unknown | Low | Intermediate |

| Onset of Action | Unknown | Rapid | Rapid |

| Duration of Action | Unknown | Short | Moderate |

| Metabolism | Presumed plasma cholinesterases | Plasma cholinesterases | Hepatic enzymes |

Research into Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial potential of various aminobenzoate derivatives has been an area of active investigation. These compounds can exert their effects through multiple mechanisms, including the inhibition of essential metabolic pathways or the disruption of cell membrane integrity.

There is a lack of specific in vitro or in vivo studies investigating the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. While some derivatives of 4-aminobenzoic acid have demonstrated antibacterial activity, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, which are critical parameters for evaluating antimicrobial efficacy, have not been reported for this specific compound.

Reported Antibacterial Activity Data

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Not Reported | Not Reported |

| Escherichia coli | Not Reported | Not Reported |

Similarly, dedicated studies evaluating the antifungal activity of this compound are absent from the scientific literature. While some novel aminobenzoate derivatives have been synthesized and screened for antifungal properties, this specific compound has not been a subject of such investigations. Therefore, its spectrum of activity against fungal pathogens remains unknown.

The molecular mechanisms by which aminobenzoate esters might disrupt microbial cell wall synthesis have not been specifically elucidated for this compound. For some antimicrobial agents, interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, is a primary mode of action. However, without experimental data, it is not possible to determine if this compound targets this or any other microbial pathway.

Anti-inflammatory Research: Pathways and Modulations of Immune Responses

Research specifically investigating the anti-inflammatory properties of this compound is limited in the currently available scientific literature. However, the broader class of aminobenzoic acid derivatives has been a subject of interest in the development of anti-inflammatory agents. These compounds are structurally related to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) and have been explored for their potential to modulate immune responses.

Derivatives of para-aminobenzoic acid (PABA) have been synthesized and evaluated for their anti-inflammatory potential. Studies on various PABA analogs have shown that they can exhibit anti-inflammatory activities, suggesting that the aminobenzoate scaffold could serve as a basis for the development of new therapeutic agents. nih.gov For instance, certain synthetic derivatives have demonstrated the ability to inhibit key inflammatory pathways. While direct evidence for this compound is not prominent, the activities of related compounds suggest a potential area for future investigation. The structural features of aminobenzoic acid derivatives, such as substitutions on the amino and carboxyl groups, play a crucial role in their biological activity. nih.gov

It is important to note that without specific studies on this compound, any discussion of its anti-inflammatory effects or its influence on immune modulation remains speculative and would require dedicated research to substantiate.

Role as a Precursor in Anticancer and Antiviral Agent Development

This compound serves as a crucial starting material in the synthesis of complex molecules with significant therapeutic potential, particularly in the fields of oncology and virology. Its primary role in this context is as a precursor for the synthesis of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives. nih.gov These synthetic analogs of the natural antibiotic distamycin A have been designed to function as potent antitumor and antiviral agents. nih.gov

Distamycin A itself is known for its ability to selectively bind to the minor groove of DNA, particularly at AT-rich sequences, thereby interfering with DNA replication and transcription. nih.gov By chemically modifying the distamycin structure and incorporating alkylating moieties, researchers have developed derivatives with enhanced cytotoxic activity against cancer cells.

Synthesis of Bis-(2-haloethyl)aminophenyl Substituted Distamycin Derivatives

The synthesis of these potent anticancer and antiviral agents is a multi-step process in which this compound plays a foundational role. The general synthetic strategy involves the coupling of the aminobenzoate moiety with other chemical building blocks to construct the final complex distamycin derivative.

The process typically begins with the modification of this compound to introduce the necessary functional groups for subsequent reactions. This is followed by a series of coupling and deprotection steps to elongate the molecule and attach the bis-(2-haloethyl)aminophenyl group, which is a nitrogen mustard-like alkylating agent. This alkylating functionality is key to the enhanced cytotoxic properties of the final compound. The specific reaction conditions and intermediates can vary depending on the desired final product, but the core structure derived from this compound is a consistent feature. nih.gov

These synthetic efforts have led to the development of compounds like tallimustine, a benzoic acid nitrogen mustard derivative of distamycin, which has demonstrated significant antitumor activity in preclinical studies. researchgate.net

Mechanistic Studies of DNA Interaction, Replication, and Transcription Interference

The mechanism of action of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives is centered on their interaction with DNA. These molecules are designed to bind to the minor groove of DNA with a degree of sequence specificity, similar to the parent compound, distamycin A. nih.gov However, the inclusion of the bis-(2-haloethyl)aminophenyl group adds a crucial element of covalent modification.

Once bound to the DNA minor groove, the alkylating moiety can form a covalent bond with the DNA bases, typically guanine (B1146940) or adenine. This process, known as DNA alkylation, results in the formation of DNA adducts. mdpi.com The formation of these adducts can have several downstream consequences that are detrimental to rapidly dividing cells, such as cancer cells:

Inhibition of DNA Replication: The presence of bulky adducts on the DNA template can physically obstruct the passage of DNA polymerase, thereby halting the process of DNA replication and preventing cell division. annualreviews.org

Interference with Transcription: Similarly, RNA polymerase can be blocked by these DNA adducts, leading to an inhibition of transcription and the subsequent synthesis of essential proteins. nih.gov

Induction of DNA Damage Response and Apoptosis: The cell recognizes the DNA adducts as damage, which can trigger the DNA damage response pathways. If the damage is too extensive to be repaired, these pathways can lead to the initiation of programmed cell death, or apoptosis.

Studies have shown that these distamycin derivatives can efficiently inhibit DNA synthesis in various cancer cell lines. researchgate.net The covalent nature of the interaction with DNA distinguishes these synthetic analogs from the reversible binding of distamycin A, contributing to their enhanced potency as anticancer agents.

Exploratory Research in Proteomics and Biochemical Pathway Modulation

Direct exploratory research utilizing this compound in the field of proteomics and for the specific modulation of biochemical pathways is not extensively documented in current scientific literature. Proteomics studies often focus on the interaction of proteins with other molecules, including small molecule drugs, to understand their mechanism of action and identify potential biomarkers. oup.com

While there is a lack of specific data for this compound, the broader context of its derivatives, the distamycin analogs, offers some insight. The interaction of these DNA-binding agents with the cellular machinery provides a potential avenue for proteomics-based investigations. For example, studies could be designed to identify the proteins that are differentially expressed or post-translationally modified in response to treatment with these compounds. Such studies could elucidate the downstream effects of DNA alkylation and transcription inhibition, potentially revealing new therapeutic targets or mechanisms of resistance.

Furthermore, the precursors and metabolites involved in the biosynthesis of related complex natural products are subjects of metabolomic and network analysis to understand and potentially enhance their production. nih.gov While not directly involving this compound, these approaches could, in principle, be applied to understand the biochemical pathways affected by it or its derivatives in a cellular context.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Specific structure-activity relationship (SAR) studies focusing on a series of this compound analogs for a particular biological activity are not well-defined in the available literature. SAR studies are a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity.

However, SAR studies have been conducted on broader classes of compounds that share structural similarities with this compound. For instance, extensive SAR studies have been performed on various derivatives of p-aminobenzoic acid (PABA) to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com These studies have revealed that modifications to the amino and carboxyl groups, as well as substitutions on the benzene (B151609) ring, can significantly impact the biological activity and target specificity. For example, the substitution of the carboxyl group of PABA with an ester, amide, or ketone function was found to strongly reduce the ability of the compounds to interact with the PABA binding site on the enzyme H2-pteroate synthetase in E. coli. nih.gov

Computational Chemistry and Rational Drug Design Approaches

In Silico Structure-Activity Relationship (SAR) Modeling for Targeted Modifications

In silico Structure-Activity Relationship (SAR) modeling is a computational method used to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, researchers can build models that predict the activity of novel analogs. Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of p-aminobenzoic acid (PABA), a structurally similar parent compound to Ethyl 4-amino-3-methylbenzoate, have demonstrated the importance of specific physicochemical properties. researchgate.netnih.gov

Research findings on related PABA derivatives indicate that electronic parameters, such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), as well as properties like hydrophobicity and molar refractivity, are often dominant factors in explaining biological activity. researchgate.netnih.gov For instance, in studies of antibacterial agents, increased hydrophobicity and aromaticity were found to be conducive to inhibitory activity. nih.gov

These principles can be applied to guide the targeted modification of this compound. By systematically altering functional groups on the aromatic ring, the amino group, or the ethyl ester moiety, it is possible to modulate its properties. For example, introducing electron-withdrawing groups could alter the electronic distribution of the molecule, potentially enhancing its interaction with a biological target. Similarly, modifying the length of the ester alkyl chain could fine-tune its lipophilicity, which is crucial for membrane permeability and reaching intracellular targets.

| Modification Site on this compound | Hypothetical Modification (R-Group) | Predicted Physicochemical Change | Potential Impact on Biological Activity |

|---|---|---|---|

| Amino Group (Position 4) | Acetylation (-NHCOCH₃) | Increases steric bulk; reduces basicity | May alter hydrogen bonding capacity with target receptor |

| Aromatic Ring (Position 5) | Addition of a Halogen (-Cl, -Br) | Increases lipophilicity and electronic effects | Could enhance binding affinity or membrane penetration |

| Methyl Group (Position 3) | Replacement with Trifluoromethyl (-CF₃) | Increases electron-withdrawing nature and lipophilicity | May improve metabolic stability and target interaction |

| Ethyl Ester Group (-COOCH₂CH₃) | Hydrolysis to Carboxylic Acid (-COOH) | Increases polarity; introduces negative charge | Could enable salt bridge formation with target residues |

| Ethyl Ester Group (-COOCH₂CH₃) | Elongation of Alkyl Chain (e.g., to Propyl, Butyl) | Increases hydrophobicity | May improve lipid membrane interaction and permeability |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing how a ligand, such as this compound, interacts with a biological target at the atomic level. Docking predicts the most likely binding pose of the ligand within the active site of a protein or DNA, while MD simulations provide insight into the stability and conformational changes of the ligand-target complex over time.

While specific docking studies on this compound are not widely published, research on analogous local anesthetics and PABA derivatives provides a clear framework for its potential applications. nih.govtandfonline.com For example, computational studies on local anesthetics like benzocaine (B179285) have analyzed their behavior within lipid bilayers, showing how they orient themselves at the membrane interface to exert their anesthetic effect. tandfonline.com Furthermore, molecular docking has been successfully used to study how PABA derivatives bind to enzymes like acetylcholinesterase, guiding the design of potential inhibitors for Alzheimer's disease. nih.govresearchgate.net

Given that this compound is a known intermediate for distamycin A analogs that bind to the minor groove of DNA, molecular docking could be employed to predict its binding mode and affinity to specific DNA sequences. nih.gov MD simulations could then be used to assess the stability of this interaction and understand how the compound might interfere with DNA replication or transcription in cancer cells.

| Potential Biological Target | Therapeutic Area | Insights from Docking | Insights from Molecular Dynamics |

|---|---|---|---|

| Voltage-Gated Sodium Channels | Local Anesthesia | Identify key binding site residues; predict binding energy | Assess stability of the channel block; observe conformational changes |

| DNA Minor Groove | Anticancer / Antiviral | Determine binding orientation and sequence specificity | Evaluate the stability of the DNA-ligand complex over time |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Predict binding pose in the active site; score binding affinity | Analyze the dynamics of key protein-ligand interactions |

| β-ketoacyl-ACP synthase III (FabH) | Antibacterial | Identify crucial hydrogen bonds and hydrophobic interactions | Confirm the stability of the inhibitory pose |

Design and Optimization of this compound as a Medicinal Scaffold

A medicinal scaffold is a core chemical structure that can be systematically modified to create a library of compounds with diverse biological activities. This compound is an excellent candidate for such a scaffold, primarily due to its documented role as a key intermediate in the synthesis of potent antitumor and antiviral agents. nih.gov Specifically, it is used to prepare distamycin A derivatives, which are known to interact selectively with DNA-AT sequences. nih.gov

The concept of using a benzocaine or PABA-like core as a scaffold is well-established. A "molecular hybridization" strategy, which combines two or more pharmacophores, has been used to link benzocaine analogs with other biologically active moieties, such as quinones, to generate novel hybrid molecules with significant antiproliferative activities. nih.govacs.org This approach demonstrates that the aminobenzoate framework can be successfully optimized to produce compounds with improved or entirely new therapeutic effects.

By treating this compound as a central scaffold, medicinal chemists can design and synthesize new derivatives for a wide range of diseases. For example, attaching heterocyclic rings known for their anticancer properties to the amino group could generate novel kinase inhibitors. Alternatively, modifying the ester group to form amides or hydrazones could lead to new classes of antimicrobial or anti-inflammatory agents.

| Core Scaffold | Site of Modification | Potential Functional Group Addition | Target Therapeutic Area |

|---|---|---|---|

| This compound | Amino Group | Thiazole, Pyrazole, or Pyrrole rings | Antimicrobial (DNA Gyrase Inhibition) researchgate.net |

| Aromatic Ring | Quinone moiety | Anticancer (Antiproliferative) nih.govacs.org | |

| Ester Group | Conversion to Benzohydrazide | Neurodegenerative (Cholinesterase Inhibition) nih.gov | |

| Amino Group | Linkage to Pyrroleamidine structures | Antiviral / Anticancer (DNA-binding agents) nih.gov |

Predictive Computational Models for Biological Activity Profiling

Predictive computational models are essential for profiling the biological activities of new chemical entities in the early phases of drug discovery. These models use algorithms, including machine learning, to correlate chemical structures with biological outcomes such as target affinity, selectivity, and potential toxicity. This allows for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and experimental testing.

For compounds like this compound, which belongs to the class of aromatic amines, predictive modeling is particularly relevant. Machine learning models have been developed to predict the carcinogenic activity of metabolites derived from aromatic amines, demonstrating the feasibility of creating such safety-profiling tools. researchgate.net Furthermore, efforts are underway to develop comprehensive computer simulation models for local anesthetics to predict their pharmacological effects, which could significantly reduce the reliance on animal testing. nih.gov

Building a predictive model for derivatives of this compound would involve several steps. First, a dataset of structurally related compounds with known experimental activities would be compiled. Next, a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound. Finally, a machine learning algorithm (such as a decision tree, support vector machine, or neural network) would be trained on this data to create a model capable of predicting the activity of new, untested derivatives. This approach enables a high-throughput virtual screening process to identify the most promising candidates for further development.

| Model Type | Required Input Data | Predicted Biological Profile | Application for this compound Derivatives |

|---|---|---|---|

| QSAR Models | Molecular descriptors (2D/3D), experimental activity (e.g., IC₅₀) | Potency against a specific biological target | Predicting antibacterial or anticancer potency researchgate.net |

| Bayesian Hierarchical Models | Pharmacological data from in vivo or in vitro experiments | Pharmacological effects (e.g., duration of action) | Simulating local anesthetic effects to optimize duration nih.gov |

| Decision Tree / Random Forest | Structural fragments, physicochemical properties | Classification (e.g., active vs. inactive, toxic vs. non-toxic) | Predicting potential carcinogenicity based on structural alerts researchgate.net |

| Artificial Neural Networks (ANN) | Large datasets of diverse chemical structures and bioactivities | Complex, non-linear activity profiles; ADME properties | Profiling for multiple targets simultaneously; predicting absorption and metabolism |

Applications in Advanced Medicinal Chemistry and Agrochemical Research

Role as a Building Block in Pharmaceutical Syntheses

The molecular architecture of Ethyl 4-amino-3-methylbenzoate makes it an attractive starting material for the synthesis of various pharmaceutical agents. The presence of the amino group allows for a wide range of chemical modifications, including acylation, alkylation, and diazotization reactions, enabling the construction of diverse molecular frameworks.

Development of Analgesic and Anti-inflammatory Drug Candidates

While direct evidence of this compound being a precursor to currently marketed analgesic and anti-inflammatory drugs is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for such activities. The aminobenzoate scaffold is a well-established pharmacophore in pain management. For instance, the structurally related benzocaine (B179285) is a widely used local anesthetic. The introduction of a methyl group, as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced efficacy or a more favorable side-effect profile. Research in this area often involves the synthesis of a series of derivatives to explore structure-activity relationships (SAR), aiming to optimize analgesic and anti-inflammatory potency.

Design and Synthesis of Novel Anesthetic Agents

The 4-aminobenzoate (B8803810) core is fundamental to the design of many local anesthetic drugs. rsc.org The discovery of procaine, a 4-aminobenzoic acid ester, highlighted the importance of this chemical structure in the development of local anesthetics. rsc.org this compound serves as a valuable starting point for the synthesis of new anesthetic candidates. The rationale behind using this particular scaffold lies in the ability to modify its structure to fine-tune properties such as onset and duration of action, potency, and tissue penetration. Research in this field has led to the synthesis of various benzoate (B1203000) compounds with promising local anesthetic effects. rsc.org Studies have shown that modifications to the aromatic ring and the amino group can significantly impact the anesthetic properties of the resulting molecules. rsc.org

Utilization as a Precursor in Agrochemical Development

The chemical reactivity of this compound also extends to the field of agrochemical research, where it can serve as an intermediate in the synthesis of new crop protection agents.

Research into Herbicide and Pesticide Synthesis

Although specific, widely commercialized herbicides or pesticides derived directly from this compound are not prominently reported in available scientific literature, the aminobenzoate structure is a component of some agrochemicals. The development of new herbicides and pesticides often involves the exploration of novel chemical scaffolds that can interact with specific biological targets in weeds or pests. The functional groups of this compound provide handles for the introduction of various toxophoric or pharmacophoric groups, making it a candidate for inclusion in synthetic pathways aimed at discovering new active ingredients for crop protection. For example, the related compound, methyl benzoate, has been investigated as a botanical insecticide. researchgate.net

Integration into Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The structure of this compound, with its modifiable amino and ester groups, makes it an excellent scaffold for the generation of compound libraries. By reacting the amino group with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, and potentially modifying the ester group, a vast array of derivatives can be synthesized. This approach allows for the systematic exploration of chemical space around the this compound core, increasing the probability of identifying compounds with desired biological activities, including potential drug candidates or agrochemicals.

Potential Applications in Polymer Chemistry for Advanced Materials Research

The functionalities present in this compound also suggest its potential utility in the field of polymer chemistry for the development of advanced materials. The amino group can act as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. Furthermore, the aromatic ring can be functionalized to introduce polymerizable groups.

While direct polymerization of this compound is not widely reported, related aminobenzoate derivatives have been incorporated into polymer structures to impart specific properties. For instance, a derivative of ethyl aminobenzoate has been used as a UV absorber in polyurethane materials, enhancing their stability against photodegradation. This suggests that polymers incorporating the this compound moiety could exhibit enhanced thermal stability, UV resistance, or other desirable characteristics, making them suitable for a range of applications in advanced materials. Research has also been conducted on the synthesis of polysiloxane polymers functionalized with ethyl amino benzoate derivatives for applications in metal ion adsorption. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Unexplored Synthetic Pathways and Green Chemistry Approaches

The current synthesis of Ethyl 4-amino-3-methylbenzoate often involves conventional methods that may present environmental or safety challenges. One documented method involves the esterification of 3-Methyl-4-aminobenzoic acid in ethanol (B145695) using concentrated hydrochloric acid. nih.gov Another multi-step procedure starts from ethyl 4-aminobenzoate (B8803810) (Benzocaine), proceeding through an intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate, which is then desulfurized using Raney nickel. orgsyn.org While effective, the use of reagents like Raney nickel requires stringent safety precautions due to its pyrophoric nature. orgsyn.orgorgsyn.org

Future research should pivot towards developing more sustainable and efficient synthetic routes. Green chemistry principles offer a roadmap for this evolution. For instance, the use of solid acid catalysts could replace corrosive liquid acids like HCl in the esterification step, simplifying purification and minimizing waste. Exploring biocatalysis, employing enzymes like lipases for esterification, could offer a highly selective and environmentally benign alternative operating under mild conditions.

Furthermore, alternative methods for introducing the amino group, such as the selective reduction of a nitro precursor, could be optimized. While catalytic hydrogenation is common, greener alternatives like using indium metal in aqueous solutions have been shown to be effective for reducing aromatic nitro compounds and offer greater selectivity. orgsyn.org The development of solvent-free or aqueous-based reaction systems, potentially enhanced by microwave irradiation, could significantly reduce reaction times, energy consumption, and the use of hazardous organic solvents, aligning with the goals of sustainable chemical manufacturing. nih.gov

Table 1: Comparison of Synthetic Approaches

| Method | Starting Material | Key Reagents/Conditions | Potential Drawbacks | Proposed Green Alternative |

|---|---|---|---|---|

| Esterification | 3-Methyl-4-aminobenzoic acid | Ethanol, Concentrated HCl, Heat nih.gov | Use of corrosive strong acid | Enzymatic esterification (e.g., using lipases); Solid acid catalysts |

| Ortho-alkylation/ Desulfurization | Ethyl 4-aminobenzoate | Dimethyl sulfide, Triethylamine, Raney nickel orgsyn.org | Use of pyrophoric Raney nickel, noxious reagents | Development of alternative alkylation strategies; Catalytic transfer hydrogenation |

| Nitro Reduction (General) | Ethyl 4-nitro-3-methylbenzoate | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) orgsyn.org | Flammable H2 gas, high pressure, hazardous catalysts | Indium/Ammonium chloride in aqueous ethanol orgsyn.org |

Identification and Elucidation of Novel Biological Activities

This compound is recognized as a key building block for bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, which function as antitumor and antiviral agents by interacting with DNA. nih.gov This established role suggests that the core scaffold has inherent properties conducive to biological interactions. Future research should aim to identify novel biological activities of the compound itself or its more direct derivatives.

Recent studies on structurally similar molecules provide compelling avenues for investigation. For example, derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating antiproliferative activity against various cancer cell lines. nih.govresearchgate.net This suggests that analogs of this compound could be screened for activity against a panel of protein kinases, which are critical targets in oncology.

Moreover, other substituted benzoates have shown diverse bioactivities. Thiazolyl-amino benzoate derivatives have exhibited inhibitory effects against influenza A neuraminidase as well as fungicidal properties. sioc-journal.cn This opens the possibility of developing this compound derivatives as potential antiviral or antifungal agents. A systematic screening of the compound and a library of its simple analogs against various biological targets, including enzymes, receptors, and microbial strains, could uncover previously unknown therapeutic potential.

Rational Design of Highly Specific and Potent Analogs for Targeted Research

Building on the identification of new biological activities, the rational design of analogs can lead to the development of highly potent and selective molecules for specific targets. The core structure of this compound offers multiple points for chemical modification, including the amino group, the ester functionality, and the aromatic ring.

For instance, if kinase inhibitory activity is discovered, analogs can be designed to optimize interactions within the ATP-binding pocket of a target kinase, such as EGFR. nih.gov This could involve:

Modification of the amino group: Acylation or substitution of the 4-amino group to form amides, sulfonamides, or ureas could introduce new hydrogen bond donors and acceptors to interact with key amino acid residues in the target protein.

Variation of the ester group: Altering the ethyl ester to other alkyl or aryl esters can modulate the compound's solubility, cell permeability, and steric fit within a binding site.

Substitution on the aromatic ring: Introducing additional substituents onto the benzene (B151609) ring can influence the electronic properties of the molecule and provide further points of interaction with a biological target.

This structure-activity relationship (SAR) driven approach, guided by the biological data from initial screenings, would be crucial. The goal is to create analogs with improved potency, selectivity (to minimize off-target effects), and better "drug-like" properties, transforming a simple chemical intermediate into a fine-tuned molecular probe or therapeutic lead.

Advanced Computational Methodologies for Accelerated Discovery and Development

Computational chemistry and bioinformatics offer powerful tools to accelerate the discovery and optimization of novel analogs of this compound. co-ac.commdpi.com These in silico methods can significantly reduce the time and cost associated with traditional laboratory-based screening and synthesis. mdpi.com

Key computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of designed analogs within the active site of a known biological target, such as the EGFR tyrosine kinase domain. nih.gov It allows for the rapid virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active analogs is synthesized and tested, QSAR models can be developed. These models create a mathematical relationship between the chemical structures of the compounds and their biological activity, enabling the prediction of the potency of new, unsynthesized analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding and revealing key interactions that contribute to the compound's activity. co-ac.com

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogs. This early-stage assessment helps to identify candidates with unfavorable pharmacokinetic or toxicity profiles, allowing researchers to focus on compounds with a higher probability of success in later developmental stages. mdpi.com

By integrating these advanced computational methodologies, the process of designing, prioritizing, and optimizing novel bioactive compounds based on the this compound scaffold can be made significantly more efficient and rational. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 4-amino-3-methylbenzoate?

this compound is synthesized via esterification of 3-methyl-4-aminobenzoic acid. A typical procedure involves refluxing the acid in ethanol with concentrated hydrochloric acid as a catalyst. Post-reaction, the product is crystallized from methanol, yielding high-purity crystals suitable for structural characterization . Alternative routes may involve intermediates like mthis compound, which can undergo transesterification or functional group transformations (e.g., acylation, nitration) for derivative synthesis .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.0110 Å, b = 8.7030 Å, c = 15.835 Å, and angles α = 90.78°, β = 95.13°, γ = 114.34°. Data collection is performed using diffractometers (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Structure refinement employs software like SHELXL .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR provide details on substituent environments. For example, the methyl group at position 3 appears at δ 2.27 ppm, while the ethyl ester protons resonate as a triplet at δ 1.30 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 179.21 for [M+H]) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

The crystal packing is stabilized by N–H⋯O and N–H⋯N hydrogen bonds. For example, the amino group (N–H) forms a dimer via N–H⋯N interactions (2.89 Å), while ester carbonyl oxygen acts as an acceptor for N–H⋯O bonds (2.95 Å). Graph set analysis (e.g., Etter’s notation) classifies these interactions as motifs, critical for lattice stability .

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

this compound is a precursor for antitumor agents, such as bis-(2-haloethyl)aminophenyl-substituted distamycin derivatives. These derivatives intercalate DNA AT sequences, inhibiting replication and transcription in cancer cells (e.g., leukemia, neuroblastoma). The ethyl ester group enhances solubility during synthetic steps, while the amino and methyl groups allow regioselective functionalization .

Q. What methodological challenges arise in optimizing reaction conditions for derivatives?

- Multi-step Synthesis : Acylation of the amino group (e.g., using alkyl acyl chlorides) requires strict temperature control (−20°C to 0°C) to avoid side reactions.

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc eluent) is critical after nitration or reduction steps to isolate intermediates .

- Catalyst Selection : Hydrogenation of nitro groups to amines employs RANEY® Ni under high-pressure H₂, demanding careful handling to prevent over-reduction .

Q. How do crystallographic data contradictions arise, and how are they resolved?

Discrepancies in bond lengths or angles may stem from radiation damage or absorption effects. Software like WinGX integrates tools for absorption correction (e.g., ψ-scan) and validation. For example, SHELXL refines anisotropic displacement parameters (ADPs) to resolve thermal motion artifacts, while ORTEP visualizes ellipsoid geometries to assess model accuracy .

Retrosynthesis Analysis